molecular formula C12H18ClNO B8228528 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B8228528
M. Wt: 227.73 g/mol
InChI Key: YGDHZOSAAQRHQA-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 5th position and a methyl group at the 6th position. This compound is often used in research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of the methoxy group at the 5th position using methanol and a suitable catalyst.

    Methylation: Introduction of the methyl group at the 6th position using methyl iodide and a base.

    Reduction: Reduction of the naphthalene ring to tetrahydronaphthalene using hydrogenation.

    Amination: Introduction of the amine group at the 1st position using ammonia or an amine source.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be further reduced to form more saturated derivatives.

    Substitution: Can undergo nucleophilic substitution reactions at the amine group.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Hydrolysis: Aqueous sodium hydroxide or other bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted amine derivatives.

    Hydrolysis: Formation of the free amine.

Scientific Research Applications

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Lacks the methyl group at the 6th position.

    6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Lacks the methoxy group at the 5th position.

    1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride: Lacks both the methoxy and methyl groups.

Uniqueness

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct interactions with molecular targets and different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

5-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDHZOSAAQRHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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